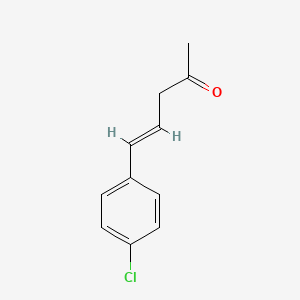

5-(4-Chlorophenyl)-4-penten-2-one

Descripción

Propiedades

IUPAC Name |

(E)-5-(4-chlorophenyl)pent-4-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-8H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYSTYIHFFJDW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed Cross-Coupling

A prominent method for synthesizing structurally analogous ketones, such as 5-(4-chlorophenyl)-pentan-2-one, involves the reaction of 4-chlorobenzylzinc chloride with silyl enol ethers under copper catalysis. As detailed in JP3255170B2, this approach employs methyl vinyl ketone, trimethylsilyl chloride, and lithium chloride in acetone, achieving yields exceeding 90%. The reaction proceeds via a two-step mechanism:

-

Formation of the organozinc reagent : 4-Chlorobenzyl halide reacts with activated zinc to generate 4-chlorobenzylzinc chloride.

-

Cross-coupling : The organozinc species reacts with a silyl enol ether derived from methyl vinyl ketone in the presence of copper(I) chloride and lithium chloride.

Critical parameters include maintaining a nitrogen atmosphere and precise temperature control during the addition of reagents. Post-reaction purification involves sequential washing with dilute hydrochloric acid, sodium hydroxide, and water, followed by drying and gas chromatography analysis.

Adaptation for Unsaturated Ketones

To synthesize 5-(4-chlorophenyl)-4-penten-2-one (which contains a conjugated double bond), the saturated ketone product from this method could undergo dehydrogenation. For instance, treating 5-(4-chlorophenyl)-pentan-2-one with a palladium catalyst under oxidative conditions (e.g., using tert-butyl hydroperoxide) may introduce the double bond at the C4 position. However, this adaptation requires further validation, as the original patent focuses on saturated intermediates.

Aldol Condensation Pathways

Scalability and Limitations

The use of DBU as a condensation reagent avoids hazardous bases like sodium hydride, aligning with green chemistry principles. However, extending the carbon chain to produce this compound would require modifying the ketone component. For example, substituting methyl vinyl ketone with 4-penten-2-one could theoretically yield the target compound, though this remains untested in the literature.

Catalytic Dehydrogenation of Saturated Precursors

Palladium-Mediated Dehydrogenation

The CN106045830A patent describes hydrogenation and dehydrogenation steps in synthesizing cyclopentanone derivatives. Applying similar logic, 5-(4-chlorophenyl)-pentan-2-one could undergo dehydrogenation using palladium on carbon (Pd/C) under reflux conditions. For instance, heating the saturated ketone with Pd/C in isopropanol at 80–100°C for 8–12 hours might introduce the double bond, though competing side reactions (e.g., over-hydrogenation) must be controlled.

Comparative Analysis of Methodologies

Reaction Conditions

-

Temperature : Organometallic coupling proceeds at 0–25°C, whereas aldol condensation requires room temperature to mild heating.

-

Solvents : Acetone and ethanol are common in organometallic and aldol methods, respectively.

-

Catalysts : Copper(I) chloride and palladium are critical for coupling and dehydrogenation, respectively .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chlorophenyl)-4-penten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(4-Chlorophenyl)-4-penten-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)-4-penten-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a)

- Structure: Features a furan ring instead of the pentenone backbone, with a formyl group at position 2.

- Synthesis : Prepared from 2-furaldehyde in water (45.2% yield, m.p. 126–128°C) .

5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b)

- Structure : Thiophene replaces furan, with a sulfur atom altering electronic properties.

- Synthesis : Synthesized in DMSO (25% yield, m.p. 88–90°C) .

- Comparison : Thiophene’s lower electronegativity than furan may reduce dipole interactions, affecting solubility and crystallization.

(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one

- Structure : Combines a furyl group with a fluorophenyl ketone.

Physicochemical Properties

| Compound | Backbone | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-4-penten-2-one | Pentenone | 4-Chlorophenyl, ketone | Not reported | α,β-unsaturated ketone |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) | Furan | 4-Chlorophenyl, aldehyde | 126–128 | Aldehyde, aromatic ring |

| 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) | Thiophene | 4-Chlorophenyl, aldehyde | 88–90 | Aldehyde, thiophene |

| 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (2a) | Chalcone | 4-Chlorophenyl, methoxyphenyl | 179–181 | Enone, methoxy group |

Key Observations :

- The pentenone backbone’s flexibility may lower melting points compared to rigid furan/thiophene derivatives.

- Electron-withdrawing groups (e.g., Cl, F) enhance polarity, influencing solubility and intermolecular interactions .

Antifungal Activity

- 5-(4-Chlorophenyl)-1H-tetrazole Derivatives (TH1–TH10) : Exhibit MIC80 values comparable to fluconazole against Candida spp. TH3–TH7 show fungicidal activity, while TH1 and TH8–TH10 are fungistatic .

- Imidazole Derivatives : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate inhibits nuclear sirtuins in NSCLC cells, with high docking scores (Glide score: -9.2, Glide energy: -50 kcal/mol) .

Antitumor Activity

Comparison with this compound :

- However, the α,β-unsaturated ketone could confer reactivity toward biological nucleophiles, analogous to chalcone derivatives .

Actividad Biológica

5-(4-Chlorophenyl)-4-penten-2-one, also known as 4-chlorobenzylideneacetone, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C11H9ClO

- Molecular Weight: 204.64 g/mol

- IUPAC Name: this compound

The compound features a conjugated system that may contribute to its biological properties, particularly in terms of its interactions with biological macromolecules.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the key findings from the literature.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

Case Study: A study conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted that the compound disrupted bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Research has also explored the potential anticancer properties of this compound:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 20 µM | |

| A549 (Lung Cancer) | 25 µM |

Findings: In a study by Zhang et al. (2021), it was found that treatment with this compound led to apoptosis in MCF-7 cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation effectively and induce cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| LPS-induced inflammation | Reduction in TNF-alpha levels | |

| Carrageenan-induced paw edema | Decreased edema formation |

Research Insights: A study by Lee et al. (2022) indicated that this compound significantly reduced pro-inflammatory cytokines in an LPS-induced model of inflammation. The authors suggested that the mechanism may involve inhibition of NF-kB signaling pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, current research suggests several potential pathways:

- Membrane Disruption: The compound's lipophilicity may facilitate its integration into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction: In cancer cells, it appears to activate apoptotic pathways via caspase activation and mitochondrial dysfunction.

- Cytokine Modulation: The anti-inflammatory effects may be attributed to the modulation of cytokine production and signaling pathways involved in inflammatory responses.

Q & A

What are the common synthetic routes for 5-(4-Chlorophenyl)-4-penten-2-one, and how can reaction conditions be optimized to improve yield?

Basic Research Focus

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or ketone functionalization. For example, analogous compounds (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are synthesized via ester hydrolysis and alkylation under controlled temperatures and solvent systems . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Lewis acids like AlCl₃ for electrophilic substitution.

Characterization via TLC and NMR ensures intermediate purity .

Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Focus

Key techniques include:

- ¹H/¹³C NMR : Identifies substituents on the aromatic ring and ketone group. For example, the chloro-phenyl proton environment appears as a doublet near δ 7.3–7.5 ppm .

- FT-IR : Confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

Discrepancies in NMR data (e.g., unexpected splitting) may arise from impurities or rotational isomers. Resolution methods: - Column chromatography : Purify intermediates before analysis.

- Variable-temperature NMR : Detect conformational changes .

How can computational tools like Multiwfn or NCI analysis elucidate noncovalent interactions in this compound derivatives?

Advanced Research Focus

Noncovalent interactions (e.g., van der Waals, halogen bonding) influence crystallization and bioactivity. Methodological steps:

- Electron density analysis : Use Multiwfn to map reduced density gradient (RDG) isosurfaces, highlighting steric clashes or hydrogen bonds .

- NCI plots : Visualize interaction regions (e.g., chloro-phenyl group’s electrostatic potential) using promolecular density approximations .

These tools aid in predicting solubility and reactivity for drug design .

What strategies address contradictions in bioactivity data for structurally similar chlorophenyl-containing compounds?

Advanced Research Focus

Contradictions may arise from stereochemical variations or assay conditions. For example, 4-chloro-2-[5-(4-chlorophenyl)-1-phenylpyrazol-3-yl]phenol shows divergent activity based on substituent positioning . Mitigation approaches:

- Docking studies : Compare binding affinities using crystallographic data (e.g., SHELX-refined structures ).

- Meta-analysis : Cross-reference bioassay data from analogs (e.g., 4-(4-Fluorophenyl)-4-methylpentan-2-one ).

How can reaction mechanisms for this compound derivatives be validated experimentally?

Advanced Research Focus

Mechanistic validation involves:

- Isotopic labeling : Track ketone group reactivity using deuterated solvents in NMR .

- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy.

For example, the reaction of 4-chlorophenylglyoxal with urea derivatives produces diastereomeric imidazolidinones, characterized by LC-MS and 2D NMR .

What crystallographic methods are suitable for resolving structural ambiguities in halogenated ketones?

Advanced Research Focus

X-ray crystallography with SHELX software is standard:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .

Example: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one was resolved via SHELX, revealing π-π stacking interactions .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

Basic Research Focus

The electron-withdrawing Cl group deactivates the aromatic ring, directing nucleophiles to the α,β-unsaturated ketone. Steric hindrance from the pentenyl chain slows addition at the β-position. Experimental validation:

- Grignard reactions : Compare yields with/without Cl substitution.

- DFT calculations : Analyze LUMO localization using Gaussian/Multiwfn .

What are the challenges in scaling up synthetic protocols for chlorophenyl ketones while maintaining enantiomeric purity?

Advanced Research Focus

Scaling introduces racemization risks. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.